molecular formula C22H20O3 B589874 3-Benzyloxy-4-methoxy-4'-methylbenzophenone CAS No. 1496524-64-1

3-Benzyloxy-4-methoxy-4'-methylbenzophenone

Cat. No.: B589874
CAS No.: 1496524-64-1
M. Wt: 332.399
InChI Key: QBJDDKVYUKMOGK-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxy-4'-methylbenzophenone is a substituted benzophenone derivative characterized by a benzyloxy group at the 3-position, a methoxy group at the 4-position of one benzene ring, and a methyl group at the 4'-position of the second benzene ring. Its molecular formula is C₂₂H₂₀O₃, with a molecular weight of 332.39 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and specialty chemical production, particularly in the synthesis of diazepam-related drug intermediates .

The synthesis of this compound involves multi-step reactions, including protection/deprotection of functional groups. For example, benzyloxy groups are often introduced via nucleophilic substitution or etherification reactions, as seen in related benzophenone derivatives .

Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-16-8-10-18(11-9-16)22(23)19-12-13-20(24-2)21(14-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJDDKVYUKMOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Benzyloxy-4-methoxy-4’-methylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyloxy-4-methoxy-4’-methylbenzophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the benzophenone core can undergo photochemical reactions, generating reactive oxygen species (ROS) that can modulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 3-benzyloxy-4-methoxy-4'-methylbenzophenone and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound 3-benzyloxy, 4-methoxy, 4'-methyl C₂₂H₂₀O₃ 332.39 Pharmaceutical intermediate
4-Methoxy-3-methylbenzophenone 4-methoxy, 3-methyl C₁₅H₁₄O₂ 226.27 Crystallographic studies (non-planar structure)
Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) 2-hydroxy, 4-methoxy, 4'-methyl C₁₅H₁₄O₃ 242.27 UV filter in cosmetics (4% max concentration)
4'-Methyl-3,4-dihydroxybenzophenone 3,4-dihydroxy, 4'-methyl C₁₄H₁₂O₃ 228.24 Reference standard in pharmaceuticals
3-Acetoxy-4'-methylbenzophenone 3-acetoxy, 4'-methyl C₁₆H₁₄O₃ 254.28 Specialty chemical synthesis

Key Differences in Physicochemical Properties

Solubility: The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl-bearing analogs like mexenone, which is more polar due to its 2-hydroxy group . Derivatives with nitro groups (e.g., 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone) exhibit reduced solubility in aqueous media due to increased molecular weight and electron-withdrawing effects .

Biological Activity: Hydroxy-substituted benzophenones (e.g., mexenone) are often used in cosmetics for UV absorption, whereas acetoxy or benzyloxy derivatives are more common in synthetic intermediates due to their stability under reaction conditions . The 3,4-dihydroxy substitution in 4'-methyl-3,4-dihydroxybenzophenone may confer antioxidant or enzyme inhibitory activity, as seen in related polyphenolic compounds .

Crystallographic Behavior: 4-Methoxy-3-methylbenzophenone exhibits a non-planar structure with a 59.8° angle between benzene rings, influencing packing efficiency and melting point. In contrast, the bulkier benzyloxy group in the target compound likely disrupts crystalline order, reducing melting points .

Biological Activity

3-Benzyloxy-4-methoxy-4'-methylbenzophenone (BMMP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C18H18O3
Molecular Weight : 290.34 g/mol
CAS Number : 1496524-64-0

The compound features a benzophenone core with methoxy and benzyloxy substituents, which contribute to its reactivity and biological activity. The presence of these groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.

Antimicrobial Properties

BMMP has been investigated for its antimicrobial activity , demonstrating effectiveness against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus≤0.25
Escherichia coli≤0.5
Candida albicans≤0.25
Pseudomonas aeruginosa≤1.0

These findings suggest that BMMP could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antioxidant Activity

The compound has also shown antioxidant properties , which are crucial for protecting cells from oxidative stress. Research indicates that BMMP can scavenge free radicals effectively, with an IC50 value indicating its potency compared to standard antioxidants such as ascorbic acid.

The biological activity of BMMP is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The benzophenone moiety can undergo photochemical reactions, generating reactive oxygen species (ROS), which modulate cellular processes such as apoptosis and inflammation.

Case Studies

  • In Vitro Studies : A study evaluated the effect of BMMP on human cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to cell death in cancer cells while sparing normal cells.
  • Animal Models : In vivo studies demonstrated that BMMP administration reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer agent.

Applications in Drug Development

Given its diverse biological activities, BMMP is being explored for various applications:

  • Antimicrobial Agents : With promising results against resistant strains, BMMP could be developed into new antibiotics.
  • Antioxidants : Its ability to combat oxidative stress positions it as a candidate for formulations aimed at preventing age-related diseases.
  • Photoprotective Agents : Due to its UV-absorbing properties, BMMP is also being investigated for use in sunscreens and other cosmetic products.

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